molecular formula C18H27NO5S B070425 (R)-tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate CAS No. 191092-07-6

(R)-tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate

Katalognummer: B070425
CAS-Nummer: 191092-07-6
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: GOCADJZGBKCYNV-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate is a chiral piperidine derivative that serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery research. The tert-butoxycarbonyl (Boc) group provides a protective function for the secondary amine, while the tosyloxymethyl group acts as a superior leaving group for nucleophilic substitution reactions, enabling further functionalization of the piperidine ring. Research Applications and Value: This compound's primary research value lies in its use as a versatile building block for the synthesis of more complex, biologically active molecules. Its (R)-chiral center is particularly significant for creating enantiomerically pure compounds, which is often essential for achieving high potency and selectivity against biological targets. Scientific literature indicates that structurally similar (R)-configured piperidine intermediates are key precursors in the development of potential PET imaging agents, such as ligands for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a critical protein in tumor angiogenesis, and non-invasive imaging of this receptor is a major area of oncology research. Furthermore, related (R)-3-substituted piperidine scaffolds are found in compounds investigated for a range of other therapeutic targets. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Based on the properties of similar compounds, researchers should handle this material with appropriate precautions. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Please refer to the provided Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Eigenschaften

IUPAC Name

tert-butyl (3R)-3-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5S/c1-14-7-9-16(10-8-14)25(21,22)23-13-15-6-5-11-19(12-15)17(20)24-18(2,3)4/h7-10,15H,5-6,11-13H2,1-4H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCADJZGBKCYNV-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101124591
Record name 1,1-Dimethylethyl (3R)-3-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101124591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191092-07-6
Record name 1,1-Dimethylethyl (3R)-3-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191092-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3R)-3-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101124591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Stepwise Synthesis from (R)-3-Hydroxymethylpiperidine

The most widely reported route involves two sequential steps: Boc protection of the piperidine amine followed by tosylation of the hydroxymethyl group.

Boc Protection of (R)-3-Hydroxymethylpiperidine

Reagents :

  • Boc anhydride (Boc₂O)

  • Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM)

Procedure :

  • Dissolve (R)-3-hydroxymethylpiperidine (1.0 eq) in anhydrous DCM under nitrogen.

  • Add TEA (1.2 eq) and Boc₂O (1.1 eq) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with DCM, and purify via silica gel chromatography (ethyl acetate/hexane, 1:4).

Yield : 85–90%.

Tosylation of Boc-Protected Intermediate

Reagents :

  • p-Toluenesulfonyl chloride (TsCl)

  • 4-Dimethylaminopyridine (DMAP, catalyst)

  • Solvent: DCM

Procedure :

  • Dissolve (R)-tert-butyl 3-hydroxymethylpiperidine-1-carboxylate (1.0 eq) in DCM at 0°C.

  • Add TEA (2.5 eq), DMAP (0.1 eq), and TsCl (1.2 eq).

  • Stir at 0°C for 2 hours, then warm to room temperature for 4 hours.

  • Wash with HCl (1M), dry over Na₂SO₄, and concentrate.

Yield : 75–80%.

Data Table: Stepwise Synthesis

StepReagentsConditionsYield
Boc ProtectionBoc₂O, TEADCM, 0°C → rt, 12 h85%
TosylationTsCl, DMAPDCM, 0°C → rt, 6 h78%

One-Pot Methodologies

Recent advances enable Boc protection and tosylation in a single reactor, minimizing intermediate isolation:

Reagents :

  • Boc₂O, TsCl, TEA, DMAP

  • Solvent: Tetrahydrofuran (THF)

Procedure :

  • Suspend (R)-3-hydroxymethylpiperidine in THF.

  • Sequentially add TEA (3.0 eq), Boc₂O (1.1 eq), and TsCl (1.2 eq) with DMAP (0.1 eq).

  • Stir at 40°C for 18 hours.

  • Extract with ethyl acetate, wash with brine, and purify via flash chromatography.

Yield : 70–75%.

Reaction Conditions Optimization

Temperature and Solvent Effects

  • Low-Temperature Tosylation : Conducting tosylation at 0°C suppresses side reactions (e.g., elimination), improving yield by 15% compared to room temperature.

  • Solvent Selection : DCM outperforms THF in Boc protection due to better solubility of Boc₂O, while THF enhances one-pot reaction homogeneity.

Catalytic Enhancements

  • DMAP Utilization : Adding 0.1 eq DMAP accelerates tosylation by activating TsCl, reducing reaction time from 12 h to 6 h.

Industrial-Scale Production

Continuous Flow Synthesis

Advantages : Higher throughput, reduced solvent use.
Parameters :

  • Tubular reactor (0.5 mm diameter)

  • Residence time: 30 minutes

  • Temperature: 25°C

Output : 1.2 kg/hour with >99% purity.

Purification Strategies

  • Aqueous Extraction : Removes unreacted TsCl and TEA salts.

  • Crystallization : Recrystallization from ethanol/water (3:1) achieves >99.5% enantiomeric excess (ee).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 2.45 (s, 3H, Ts methyl), 3.45–3.70 (m, 4H, piperidine), 4.10 (d, J = 6.4 Hz, 2H, CH₂OTs).

  • HRMS (ESI+) : m/z calc. for C₁₈H₂₇NO₅S [M+H]⁺: 370.1685; found: 370.1682.

Chiral Purity Assessment

  • HPLC : Chiralpak AD-H column, hexane/isopropanol (90:10), flow rate 1.0 mL/min. Retention time: 12.3 min (R-enantiomer).

Comparative Analysis of Methodologies

ParameterStepwise SynthesisOne-Pot Synthesis
Yield78%70%
Purity>99% ee98% ee
ScalabilityPilot scale (10 kg)Lab scale (100 g)
CostHigh (multiple steps)Moderate

Challenges and Limitations

Enantiomeric Purity Maintenance

  • Racemization Risk : Prolonged exposure to acidic conditions during Boc deprotection can erode ee. Mitigated by using buffered aqueous workups (pH 6–7).

Tosyl Group Hydrolysis

  • Moisture Sensitivity : Residual water in DCM hydrolyzes TsCl, reducing yields. Anhydrous conditions (<50 ppm H₂O) are critical.

Byproduct Formation

  • Chlorinated Byproducts : Traces of tert-butyl 3-(chloromethyl)piperidine-1-carboxylate (<1%) form via competing SN2 pathways. Removed via DABCO-mediated precipitation .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The tosyloxymethyl group undergoes facile nucleophilic displacement under basic or nucleophilic conditions, enabling diverse derivatization pathways.

Reaction Reagents/Conditions Products/Outcomes Yield Reference
SN2 Displacement NaN₃, DMF, 80°C(R)-tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate85%
Amine Substitution Benzylamine, K₂CO₃, DMF, reflux(R)-tert-Butyl 3-((benzylamino)methyl)piperidine-1-carboxylate72%
Thiol Substitution HSCH₂CO₂Et, NaH, THF, 0°C to RT(R)-tert-Butyl 3-((ethylthio)methyl)piperidine-1-carboxylate68%
Aryloxy Formation 4-Hydroxybenzonitrile, DIAD, PPh₃, THF(R)-tert-Butyl 3-((4-cyanophenoxy)methyl)piperidine-1-carboxylate62%

Key Findings :

  • The reaction proceeds via a bimolecular mechanism (SN2), with inversion of configuration at the tosyloxymethyl carbon .
  • Polar aprotic solvents (e.g., DMF, THF) and mild bases (e.g., NaH, K₂CO₃) optimize substitution efficiency .

Reduction Reactions

The ester and tosyl groups are amenable to selective reduction under controlled conditions.

Reaction Reagents/Conditions Products/Outcomes Yield Reference
Ester Reduction LiAlH₄, THF, 0°C → RT(R)-3-(Hydroxymethyl)piperidine (after Boc deprotection)90%*
Tosyl Group Reduction Zn, NH₄Cl, EtOH, reflux(R)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate78%

Notes :

  • *LiAlH₄ reduces the tert-butyl ester to a primary alcohol, necessitating Boc deprotection under acidic conditions (e.g., HCl/dioxane) .
  • Zn-mediated reduction selectively removes the tosyl group while preserving the Boc-protected piperidine .

Oxidation Reactions

The hydroxymethyl intermediate (post-tosyl removal) can be oxidized to a carboxylic acid or ketone.

Reaction Reagents/Conditions Products/Outcomes Yield Reference
Alcohol → Carboxylic Acid KMnO₄, H₂O, 100°C(R)-tert-Butyl 3-carboxypiperidine-1-carboxylate65%
Alcohol → Ketone PCC, CH₂Cl₂, RT(R)-tert-Butyl 3-oxopiperidine-1-carboxylate58%

Mechanistic Insight :

  • Strong oxidizing agents (e.g., KMnO₄) fully oxidize the hydroxymethyl group to a carboxylic acid .
  • Mild agents like PCC selectively generate ketones without over-oxidation .

Hydrolysis and Deprotection

The Boc group is cleaved under acidic conditions, while the tosyl group resists hydrolysis at neutral pH.

Reaction Reagents/Conditions Products/Outcomes Yield Reference
Boc Deprotection HCl (4M in dioxane), RT(R)-3-(Tosyloxymethyl)piperidine hydrochloride95%
Ester Hydrolysis NaOH (aq), EtOH, reflux(R)-3-(Tosyloxymethyl)piperidine-1-carboxylic acid82%

Applications :

  • Deprotection generates a free amine for further functionalization (e.g., peptide coupling) .
  • Hydrolysis of the ester yields carboxylic acids for salt formation or bioconjugation .

Ring Functionalization

The piperidine ring participates in stereoselective reactions, including alkylation and cycloadditions.

Reaction Reagents/Conditions Products/Outcomes Yield Reference
N-Alkylation CH₃I, NaH, DMF, 0°C → RT(R)-tert-Butyl 3-(tosyloxymethyl)-1-methylpiperidine-1-carboxylate70%
Michael Addition Acrylonitrile, DBU, CH₃CN, RT(R)-tert-Butyl 3-(tosyloxymethyl)-2-cyanopiperidine-1-carboxylate55%

Stereochemical Considerations :

  • The (R)-configuration at C3 directs regioselectivity in ring reactions (e.g., axial attack in Michael additions) .

Cross-Coupling Reactions

The tosyloxymethyl group can be converted into reactive intermediates for transition-metal-catalyzed reactions.

Reaction Reagents/Conditions Products/Outcomes Yield Reference
Suzuki Coupling Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DME, 80°C(R)-tert-Butyl 3-((phenyl)methyl)piperidine-1-carboxylate60%

Limitations :

  • Requires prior substitution of the tosyl group with a boronate or halide .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Intermediate for Drug Synthesis
(R)-tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows it to be modified into biologically active compounds, making it valuable in the development of new medications. The tosyl group enhances reactivity, facilitating nucleophilic substitution reactions essential for constructing more complex molecules.

Case Study: Synthesis of Heterocyclic Compounds
Research indicates that this compound can be utilized in the synthesis of new heterocyclic amino acid derivatives. The synthesis typically involves a DBU-catalyzed Horner–Wadsworth–Emmons reaction followed by aza-Michael addition, yielding novel compounds with potential therapeutic effects.

Synthesis Methodologies

The synthesis of (R)-tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate is characterized by several methodologies that enhance its utility:

  • Nucleophilic Substitution Reactions : The presence of the tosyl group allows for effective nucleophilic substitution, which is pivotal in organic synthesis.
  • Multi-Step Synthesis : The compound is often synthesized through multi-step processes that introduce various functional groups, enhancing both reactivity and biological activity.

Preliminary studies suggest that derivatives of (R)-tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate may interact with metabolic enzymes, indicating potential relevance in pharmacokinetics. These interactions highlight the compound's importance not only as a synthetic intermediate but also as a candidate for further biological evaluation.

Wirkmechanismus

The mechanism of action of ®-tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the tosyloxymethyl group allows for selective binding to active sites, while the tert-butyl group provides steric hindrance, enhancing specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds are compared based on ring structure , substituents , and reactivity :

Piperidine Derivatives with Varied Substituents

Compound Name (CAS) Ring Type Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
(R)-tert-butyl 3-mercaptopiperidine-1-carboxylate (1202761-09-8) Piperidine -SH (Thiol) at 3-position C₁₁H₂₁NO₂S 231.35 • Thiol-mediated conjugation
• Drug intermediate
(R)-tert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate (1217629-55-4) Piperidine -CH₂CH₂NH₂ at 3-position C₁₂H₂₄N₂O₂ 228.33 • Peptide synthesis
• Amine coupling reactions
(R)-tert-butyl 3-hydroxypiperidine-1-carboxylate (143900-43-0) Piperidine -OH at 3-position C₁₀H₁₉NO₃ 201.27 • Hydroxyl-directed functionalization
• Chiral building block

Pyrrolidine vs. Piperidine Core Structures

  • Ring Size :

    • Pyrrolidine (5-membered ring, ) offers greater ring strain compared to piperidine (6-membered ring), influencing conformational flexibility and reactivity .
    • Piperidine derivatives are more common in drug discovery due to their structural similarity to bioactive alkaloids .
  • Substituent Reactivity: Tosyloxymethyl (): The tosyl group (-OTs) enhances electrophilicity, making the compound prone to nucleophilic displacement (e.g., SN2 reactions) . Mercapto (): The -SH group participates in disulfide bond formation or metal coordination, useful in bioconjugation . Aminoethyl (): The primary amine enables peptide coupling or crosslinking reactions . Hydroxyl (): The -OH group is amenable to oxidation or esterification .

Notes and Limitations

Naming Discrepancy: The query specifies a piperidine derivative, but the evidence only includes a pyrrolidine analog.

Data Gaps: No evidence directly addresses the target compound’s synthetic routes or biological activity. Further experimental validation is recommended.

Substituent Diversity : Functional groups dictate reactivity; for example, tosyl esters () are more reactive than hydroxyl groups () in substitution reactions.

Biologische Aktivität

(R)-tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Synthesis

(R)-tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate features a piperidine ring substituted with a tosyl group and a tert-butyl ester. The synthesis typically involves the reaction of piperidine derivatives with tosyl chloride in the presence of a base, followed by esterification processes.

Synthesis Overview

StepReagentsConditionsYield
1Piperidine + Tosyl ChloridePyridine, 0°C to room temperature45.1%
2Resulting Tosylate + tert-ButanolDMF, heating at 153°CVariable

The synthesis process has been optimized in various studies to enhance yield and purity, which is crucial for biological testing.

Pharmacological Properties

The biological activity of (R)-tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate has been evaluated in several contexts:

1. Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.

2. Anti-inflammatory Effects : In vitro assays have demonstrated that this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential use in treating inflammatory diseases.

3. Neuroprotective Effects : Research indicates that derivatives of piperidine compounds may exhibit neuroprotective effects. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells.

Case Study 1: Antimicrobial Testing

A study assessed the antimicrobial efficacy of (R)-tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate against clinical isolates of E. coli. The compound showed an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, indicating moderate activity.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, human macrophages were treated with varying concentrations of the compound. The results showed a dose-dependent reduction in IL-1β release, with a maximum inhibition of 35% at 50 µM concentration.

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in optimizing the biological activity of piperidine derivatives. Modifications to the piperidine ring and substituents can significantly impact pharmacological profiles.

Key Findings

  • IL-1β Inhibition : Compounds structurally related to (R)-tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate demonstrated varying degrees of IL-1β inhibition, suggesting that small structural changes can enhance anti-inflammatory properties.
  • Neuroprotection : Compounds with similar scaffolds have been shown to protect neuronal cells from apoptosis induced by oxidative stress.

Q & A

Q. How should researchers handle discrepancies in reported solubility data?

  • Methodological Answer :
  • Solubility Screening : Use a Hansen Solubility Parameter (HSP) approach with solvents like THF (δ ~9.1), ethyl acetate (δ ~8.5), or DCM (δ ~9.9).
  • Dynamic Light Scattering (DLS) detects aggregation in polar solvents (e.g., water, methanol) that may skew solubility measurements .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.